(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-13(19)8-17-14(20)12(22-15(17)21)7-9-5-6-16-11-4-2-1-3-10(9)11/h1-7H,8H2,(H,18,19)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGWGYVQYGXMT-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and potential anticancer effects, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a thiazolidinone core with a quinoline moiety, which is crucial for its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of both nitrogen and sulfur atoms in the thiazolidinone ring.
1. Antibacterial Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A1 | 2 | Staphylococcus aureus |
| A2 | 4 | Escherichia coli |
| A3 | 3 | Pseudomonas aeruginosa |
These results indicate that modifications in the substituents can enhance antibacterial efficacy, with some compounds achieving MIC values as low as 2 µg/mL against multidrug-resistant strains .
2. Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro studies suggest that it can inhibit the growth of various fungal strains, including Candida species and Aspergillus niger. The following table summarizes the antifungal activity:
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| B1 | 5 | Candida albicans |
| B2 | 3 | Aspergillus niger |
| B3 | 6 | Trichophyton rubrum |
These findings highlight the potential of thiazolidinone derivatives in treating fungal infections .
3. Cytotoxicity and Anticancer Potential
Research has indicated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The cytotoxicity is often measured by IC50 values:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| C1 | 10 | HepG2 |
| C2 | 15 | MCF7 |
| C3 | 12 | HeLa |
Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer cell proliferation, indicating a mechanism for their anticancer activity .
The biological activities of this compound are attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Aldose Reductase Inhibition : This compound has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. It exhibits submicromolar IC50 values, indicating potent inhibition compared to standard drugs like epalrestat .
- Interaction with Nuclear Receptors : The thiazolidinone scaffold allows for interactions with nuclear receptors involved in metabolic regulation, potentially influencing pathways related to inflammation and cancer .
Case Studies
Case Study 1 : A study on the antibacterial effects of various thiazolidinone derivatives found that modifying the quinoline group significantly enhanced activity against resistant bacterial strains.
Case Study 2 : In a clinical trial assessing the anticancer properties of similar compounds, patients treated with thiazolidinone derivatives showed improved tumor response rates compared to those receiving standard chemotherapy.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related thioxothiazolidinone derivatives, focusing on substituent variations, biological activities, and physicochemical properties.
Table 1: Key Structural Analogues and Their Properties
Key Findings
Substituent Impact on Activity: Quinoline vs. Benzimidazole (9d): The quinoline group in the target compound may offer broader-spectrum antimicrobial activity compared to benzimidazole-based 9d, which is specific to topoisomerase inhibition. Quinoline’s larger aromatic system enhances hydrophobic interactions, critical for membrane penetration . Indole vs. Quinoline: Indolylmethylene derivatives (e.g., 5h) exhibit potent antifungal activity, likely due to indole’s hydrogen-bonding capacity. In contrast, quinoline’s rigidity may favor interactions with bacterial targets . Heterocyclic Variations: Pyridine (compound 6) and thiophene () substituents introduce distinct electronic profiles. Pyridine’s nitrogen atom facilitates hydrogen bonding, while thiophene’s sulfur atom enhances electron-withdrawing effects, critical for charge transfer in enzyme inhibition .
Synthetic Accessibility: Most analogues are synthesized via Knoevenagel condensation, with yields ranging from 65–85%. The target compound’s yield (76%) is comparable to benzimidazole derivative 9d, indicating similar synthetic feasibility .
Physicochemical Properties: Melting points correlate with molecular rigidity; biphenylmethylene derivatives (5Ac, mp ~240–260°C) and quinoline analogues (mp ~263°C) exhibit higher thermal stability due to extended aromatic systems . Molecular weights vary significantly (295–452 g/mol), influencing pharmacokinetics. Larger substituents (e.g., biphenyl) may reduce solubility but improve target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
